molecular formula C13H10N2O2S B2596685 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid CAS No. 446829-85-2

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

Cat. No.: B2596685
CAS No.: 446829-85-2
M. Wt: 258.3
InChI Key: PLPFFNBQLCHDKH-UHFFFAOYSA-N
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Description

Historical Context and Development of Imidazothiazole Research

The exploration of imidazothiazoles began in the early 20th century, with foundational work by Tschitschibabin in 1925, who pioneered methods for synthesizing fused heterocycles through thermal cyclization reactions. These efforts laid the groundwork for understanding the reactivity of α-halogenated ketones and thiourea derivatives, which remain central to imidazothiazole synthesis. A significant breakthrough occurred in 1982 when Hand and Paudler developed a catalytic-free condensation method using α-bromoacetophenones and 2-aminothiazoles, enabling efficient production of 2-phenylimidazothiazoles. This methodology was later refined to incorporate trifluoromethyl groups, as seen in the synthesis of 3-methyl-6-(4-(trifluoromethyl)phenyl)imidazo[2,1-b]thiazole (mtfpmt), which demonstrated enhanced photoluminescent properties in iridium complexes.

The structural evolution of imidazothiazoles accelerated in the 21st century with the integration of microwave-assisted synthesis and solvent-free conditions, reducing reaction times from hours to minutes. For instance, Bijanzadeh et al. achieved single-pot synthesis of imidazothiazoles using pyridine and α-bromoacetophenones under microwave irradiation, achieving yields exceeding 80%. These advancements facilitated the development of 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid, a derivative optimized for both medicinal and materials science applications through strategic carboxylation at the C-2 position.

Significance in Heterocyclic Medicinal Chemistry

Imidazothiazoles occupy a privileged position in drug discovery due to their ability to mimic purine bases and interact with biological targets through π-π stacking and hydrogen bonding. The 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid derivative exemplifies this versatility, exhibiting dual functionality:

  • Enzyme Inhibition : The carboxyl group enables chelation with metalloenzymes, as demonstrated by its inhibition of Mycobacterium tuberculosis pantothenate synthetase (IC₅₀: 2.32 μM).
  • Structural Modularity : Substituents at the phenyl ring (e.g., bromine at the para position) enhance lipophilicity, improving blood-brain barrier penetration in antipsychotic applications.

Comparative studies of analogous structures reveal that the carboxylic acid moiety increases binding affinity by 3–5 fold compared to ester or amide derivatives, as quantified through molecular docking simulations against epidermal growth factor receptor (EGFR) kinases. This property has spurred interest in developing tyrosine kinase inhibitors for non-small cell lung cancer, with compound 4c (a methylated analog) showing IC₅₀ values of 10.74 μM against A549 cells.

Current Research Landscape and Knowledge Gaps

Recent studies (2020–2024) have diversified applications of 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid across three domains:

Research Domain Key Findings Source
Oncology EGFR inhibition via competitive binding at ATP pocket (ΔG = −9.8 kcal/mol)
Antimicrobials Disruption of CoA biosynthesis in M. tuberculosis (IC₉₀: 7.05 μM)
Materials Science Blue-shifted emission (λem = 545 nm) in OLED devices with CIE (0.64, 0.30)

Despite progress, critical knowledge gaps persist:

  • Pharmacokinetic Profiling : Only 12% of published studies include in vivo absorption/distribution data, limiting translational potential.
  • Target Selectivity : Off-target interactions with cytochrome P450 3A4 (CYP3A4) remain poorly characterized, risking drug-drug interactions.
  • Synthetic Scalability : Current routes require 4–6 steps with overall yields <45%, necessitating flow chemistry adaptations.

Properties

IUPAC Name

3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-8-11(12(16)17)18-13-14-10(7-15(8)13)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPFFNBQLCHDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid typically involves the reaction of thiourea, acetone, and α-bromoacetophenone . The process begins with the formation of an intermediate imidazo[2,1-b][1,3]thiazole derivative, which is then further reacted to introduce the carboxylic acid group. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes coupling reactions with amines to form amide derivatives, a key modification for enhancing biological activity.

Reaction Conditions :

  • Reagents : N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI), hydroxybenzotriazole (HOBt)

  • Solvent : Dimethylformamide (DMF)

  • Base : Triethylamine (TEA)

  • Temperature : 0°C → room temperature

Example :
Reaction with aryl sulfonyl piperazines produces conjugates with potential carbonic anhydrase inhibitory activity . Typical yields range from 70–85% depending on substituent steric effects .

Esterification

The carboxylic acid is esterified under acidic or nucleophilic conditions for improved lipophilicity.

Reaction Conditions :

  • Reagents : Ethanol, sulfuric acid (catalyst)

  • Temperature : Reflux (78°C)

Product : Ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate.
Yield : 65–80% , confirmed via in situ NMR monitoring.

Electrophilic Aromatic Substitution

The imidazo[2,1-b]thiazole core undergoes regioselective substitution at electron-rich positions.

ElectrophilePositionConditionsProductYield
HNO₃/H₂SO₄C-50–5°CNitro derivative40%
Cl₂ (g)C-3 (methyl adjacent)CH₂Cl₂, RTChlorinated analog55%

The phenyl group at C-6 directs electrophiles to the thiazole ring’s C-5 position, while the methyl group at C-3 moderately activates adjacent sites .

Metal Coordination

The compound acts as a ligand for transition metals, enabling applications in photoluminescent materials.

Example :
Reaction with iridium(III) chloride and ancillary ligands (e.g., picolinate) forms phosphorescent complexes :

  • Conditions : Ethanol, reflux (12 h)

  • Product : Tris-cyclometalated Ir(III) complex

  • Emission : 545–613 nm (CH₂Cl₂, RT)

  • Quantum Yield : Up to 31.6% for trifluoromethyl-substituted analogs .

Decarboxylation

Thermal or basic conditions induce decarboxylation, generating the parent heterocycle.

Conditions :

  • Base : NaOH (1.5 M)

  • Temperature : 100°C (reflux)

  • Product : 3-Methyl-6-phenylimidazo[2,1-b]thiazole

  • Yield : 90% (confirmed via TLC and MS).

Nucleophilic Acyl Substitution

The carboxylic acid participates in acyl transfer reactions for derivative synthesis.

Example :
Conversion to acid chlorides using thionyl chloride (SOCl₂), followed by reaction with alcohols or amines :

  • Reagents : SOCl₂, DMF (catalytic)

  • Solvent : Toluene

  • Product : Acyl chloride intermediate → amides/esters

  • Yield : 75–88% .

Cyclization Reactions

Intramolecular cyclization forms fused-ring systems for expanded bioactivity.

Key Example :
Reaction with thiosemicarbazide in trifluoroacetic acid (TFA) yields 1,3,4-thiadiazole hybrids :

  • Conditions : TFA, 60°C (3.5 h)

  • Product : 5-(1H-Indol-3-yl)-1,3,4-thiadiazol-2-amine conjugate

  • Yield : 98% .

Reduction and Oxidation

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the thiazole ring’s C=N bond .

  • Oxidation : KMnO₄ in acidic medium oxidizes the methyl group to a carboxylic acid .

Biological Activity-Driven Modifications

Derivatives exhibit enhanced cytotoxicity when coupled with pharmacophores:

DerivativeTarget ActivityIC₅₀ (μM)Source
Acetamide-piperazine conjugateAnticancer (MDA-MB-231)1.4
Sulfonyl-piperazine amideCarbonic anhydrase IX inhibition0.8

This compound’s versatility in reactions underscores its utility in medicinal chemistry and materials science. Further studies should explore its catalytic applications and in vivo pharmacokinetic optimization.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid exhibits potent anticancer properties. Various studies have highlighted its efficacy against different cancer cell lines:

  • Pancreatic Cancer : A study evaluated the compound's antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines such as SUIT-2, Capan-1, and Panc-1. The results indicated significant cytotoxic effects with IC50 values in the low micromolar range, suggesting its potential as a therapeutic agent for resistant pancreatic cancers .
  • Mechanism of Action : The compound appears to function through multiple mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Its structural features may allow it to interact with various molecular targets within cancer cells .

Antimicrobial Properties

In addition to its anticancer applications, this compound has been investigated for its antimicrobial effects:

  • Bacterial Inhibition : Studies have shown that derivatives of this compound possess significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety is believed to enhance its interaction with bacterial cell membranes .

Other Pharmacological Effects

The compound has also been explored for various other pharmacological activities:

  • Anticonvulsant Activity : Some derivatives of imidazo[2,1-b]thiazoles have shown promising anticonvulsant effects in animal models. This suggests that this compound may have potential applications in treating epilepsy .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Activity LevelReference
AnticancerSUIT-2 (Pancreatic Cancer)Low µM range
AntimicrobialGram-positive bacteriaSignificant inhibition
AnticonvulsantAnimal modelsEffective dose < 20 mg/kg

Mechanism of Action

The mechanism of action of 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Modifications on the Phenyl Ring

6-(4-Fluorophenyl) Derivative
  • Structure : Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate (C₁₅H₁₃FN₂O₂S).
  • Applications : Fluorinated analogs are often explored for antimicrobial or anticancer activity due to increased bioavailability.
6-(4-Nitrophenyl) Derivative
  • Structure : Ethyl 3-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate.
  • Key Properties : Nitro group introduces strong electron-withdrawing effects, which may reduce basicity (pKa ~ -1.82 predicted for similar compounds) .
  • Reactivity : Nitro groups are prone to reduction, enabling further functionalization (e.g., conversion to amines) for targeted drug design .
6-(4-Methylphenyl) Derivative
  • Structure : 3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride.

Core Structure Modifications

Dihydroimidazo-thiazole Derivatives
  • Example : Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate hydrochloride (C₉H₁₂N₂O₂S·HCl).
  • Key Differences : Saturation at positions 5 and 6 reduces aromaticity, altering electronic properties and conformational flexibility. This may decrease π-π stacking interactions but improve solubility .
Thiadiazole-Fused Analogs
  • Example: 2-((1-((1,3,4-thiadiazolylidene)hydrazono)ethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazoles.
  • Synthesis: Formed via reaction with hydrazonoyl halides, confirmed by IR (C=O at 1671 cm⁻¹) and NMR (δ 7.28 ppm for imidazole proton) .

Functional Group Variations

Ester vs. Carboxylic Acid Derivatives
  • Ethyl Ester Analog : Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate.
    • Advantages : Esterification masks the carboxylic acid, improving cell permeability. Hydrolysis in vivo regenerates the active acid form .
  • Carboxylic Acid : The parent compound’s free acid enables direct salt formation (e.g., hydrochloride salts) for enhanced solubility in formulations .
Trifluoromethyl-Substituted Analog
  • Structure : 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid (C₈H₅F₃N₂O₂S).
  • Key Properties : Molecular weight = 250.2 g/mol; CF₃ group increases electronegativity and metabolic stability. Predicted pKa = -1.82 indicates strong acidity, favoring ionic interactions .

Antiradical Activity

  • 6,7-Dihydro-5H-imidazo[2,1-b][1,3]thiazine Derivatives : IC₅₀ values for DPPH scavenging range from 5–50 µM, with activity linked to electron-donating substituents (e.g., hydroxyl or methoxy groups) .

Enzyme Inhibition

  • 1-Substituted-1H-imidazole-2-carboxylic Acid Derivatives : These analogs, including triazolo-thiazine compounds, show inhibitory activity against metallo-β-lactamases (MBLs), critical for antibiotic resistance .

Biological Activity

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H10N2O2S
  • Molecular Weight : 258.30 g/mol
  • IUPAC Name : this compound
  • CAS Number : 446829-85-2

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : Studies have demonstrated that it can cause G1 phase cell cycle arrest in certain cancer cell lines.
  • Inhibition of Tumor Growth : In vivo studies have reported a reduction in tumor size when treated with this compound.

Antimicrobial Properties

The compound also shows promising antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerApoptosis induction
Cell cycle arrest
Tumor growth inhibition
AntimicrobialInhibition of bacterial growth

Case Study: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

Case Study: Antimicrobial Activity

In a separate investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial potential.

Q & A

Basic Question

  • ¹H/¹³C NMR : Assignments rely on chemical shifts for aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). For example, the C-2 carboxylic acid proton is typically absent due to exchange broadening, requiring deuterated DMSO for observation .
  • X-ray Diffraction : Crystallographic data reveal planarity of the fused ring system and torsional angles of substituents (e.g., phenyl group dihedral angles ~30°) .
  • HRMS : Exact mass (e.g., [M+H]⁺ = 285.0652) confirms molecular formula (C₁₃H₁₀N₂O₂S) .

How can reaction conditions be optimized to improve synthetic yields?

Advanced Question

  • Catalyst Screening : Gold(I) catalysts (e.g., AuCl₃) enhance cyclization efficiency compared to copper or silver, reducing reaction time from hours to minutes .
  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates but may require reflux conditions. Solvent-free methods minimize side reactions .
  • Stoichiometry : Using 1.5 equivalents of phenylhydrazine in cyclization steps reduces unreacted starting material, as evidenced by TLC monitoring .
    Contradictions arise in halogen-initiated cyclizations, where competing electrophilic addition vs. substitution pathways necessitate careful optimization .

What biological activities have been explored for this compound, and how are assays designed?

Advanced Question

  • Antimicrobial Activity : Derivatives are tested against Mycobacterium tuberculosis via microplate Alamar Blue assay (MIC values ≤ 2 µg/mL). Structural modifications (e.g., methyl vs. bromo substituents) correlate with target inhibition (e.g., pantothenate synthetase) .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., Vero cells) establish selectivity indices (SI > 10) to rule off-target effects .
  • Docking Studies : Molecular docking into Mtb enzyme active sites (PDB: 3IVX) predicts binding affinities, guided by DFT-optimized geometries .

How do substituents influence the compound’s physicochemical properties?

Advanced Question

  • LogP and Solubility : Methyl groups increase lipophilicity (calculated LogP +0.5), while carboxylic acid moieties enhance aqueous solubility (e.g., ~2 mg/mL in PBS at pH 7.4) .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, critical for storage and handling .
  • Acid Dissociation Constant (pKa) : Potentiometric titration determines the carboxylic acid pKa (~3.5), impacting ionization in biological assays .

What safety protocols are recommended for handling this compound?

Basic Question

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., sulfur oxides) .
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal in designated biohazard containers .

What analytical challenges arise in quantifying this compound in complex matrices?

Advanced Question

  • HPLC Method Development : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm resolve peaks from degradation products (e.g., decarboxylated analogs). Mobile phases often use acetonitrile/0.1% TFA in water (70:30 v/v) .
  • Mass Spectrometry Interference : Isobaric impurities (e.g., ethyl esters, m/z 285.0652) require high-resolution MS/MS for differentiation .

How does this compound compare to structurally related imidazo-thiazoles in drug discovery?

Advanced Question

  • SAR Studies : The phenyl group at C-6 enhances target binding vs. smaller substituents (e.g., methyl), while C-2 carboxylic acid improves solubility over ester derivatives .
  • Cross-Reactivity : Unlike imidazo[1,2-a]pyridines, this compound shows no inhibition of CYP450 isoforms at 10 µM, reducing drug-drug interaction risks .

What computational tools are used to predict its metabolic pathways?

Advanced Question

  • In Silico Metabolism : Software like Schrödinger’s ADMET Predictor identifies likely Phase I oxidation sites (e.g., methyl group hydroxylation) and Phase II glucuronidation .
  • Degradation Modeling : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS/MS detect hydrolytic cleavage of the thiazole ring under acidic conditions .

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